Ethyl 3-oxo-3-thiazol-2-YL-propionate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

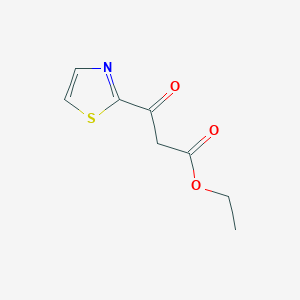

Ethyl 3-oxo-3-thiazol-2-yl-propionate is a chemical compound with the CAS Number: 212621-63-1 . It has a molecular weight of 200.24 and its IUPAC name is ethyl 3-oxo-3-(1H-1lambda3-thiazol-2-yl)propanoate .

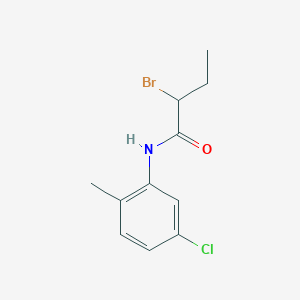

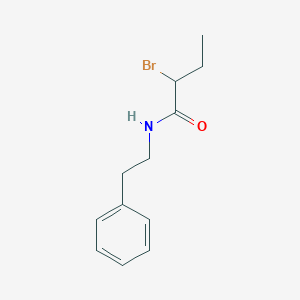

Molecular Structure Analysis

The molecular structure of Ethyl 3-oxo-3-thiazol-2-YL-propionate is characterized by a five-membered thiazole ring attached to a propionate ester group . The InChI code for this compound is 1S/C8H10NO3S/c1-2-12-7(11)5-6(10)8-9-3-4-13-8/h3-4,13H,2,5H2,1H3 .Physical And Chemical Properties Analysis

Ethyl 3-oxo-3-thiazol-2-YL-propionate is a pale-yellow to yellow-brown sticky oil to semi-solid substance . . The storage temperature is room temperature .Scientific Research Applications

Synthesis and Chemical Properties

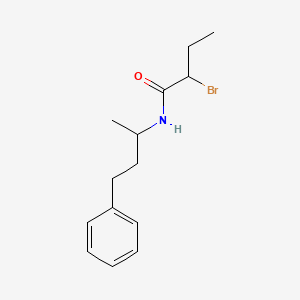

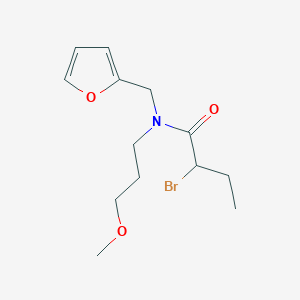

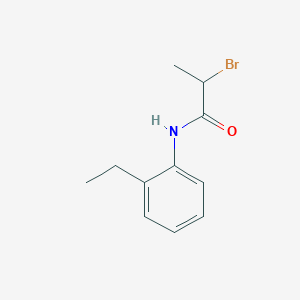

Ethyl 3-oxo-3-thiazol-2-YL-propionate is involved in complex chemical reactions, leading to the synthesis of various derivatives with potential applications in different fields. For instance, alkylation reactions with ethyl 2-bromopropionate under basic conditions result in various derivatives without N-alkylated products, indicating selective reactivity (Beck et al., 1988). The compound also reacts with acetophenone to yield specific butenoate derivatives, displaying reactivity towards various reagents, leading to the formation of several arylidene, pyridine, thiophene, and anilide derivatives (Wardkhan et al., 2008). Furthermore, its reaction with substituted benzaldehydes forms 5-arylmethylidene derivatives, which upon treatment with DMF · POCl3 complex yield specific carboxylic acids ethyl esters and -7-carbonitriles (Tverdokhlebov et al., 2005).

Medicinal Chemistry and Biological Activity

The compound plays a crucial role in the synthesis of medically relevant derivatives. The thiazole derivative synthesized from it exhibits potent cytotoxic activity against HaCaT cells (human keratinocytes), highlighting its potential in medical research and therapy (Gomha & Khalil, 2012). The compound is also a precursor in the synthesis of benzimidazol-4-carboxylates, suggesting a wide range of applications in the development of bioactive molecules (Meziane et al., 1998).

Structural and Supramolecular Chemistry

The compound contributes to the study of supramolecular architecture, as demonstrated by X-ray diffraction analysis, and provides insights into the molecular interactions stabilizing various molecular assemblies (Pietrzak et al., 2018). This indicates its importance in the field of crystallography and material science.

Safety And Hazards

properties

IUPAC Name |

ethyl 3-oxo-3-(1,3-thiazol-2-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c1-2-12-7(11)5-6(10)8-9-3-4-13-8/h3-4H,2,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGKPDXKHOZVBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=NC=CS1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50628536 |

Source

|

| Record name | Ethyl 3-oxo-3-(1,3-thiazol-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-oxo-3-thiazol-2-YL-propionate | |

CAS RN |

212621-63-1 |

Source

|

| Record name | Ethyl 3-oxo-3-(1,3-thiazol-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1344517.png)

![5-[(4-methyl-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid](/img/structure/B1344519.png)

![(3-Ethoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B1344537.png)

![2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide](/img/structure/B1344548.png)